Scientific Field: Oncology
Summary: Tyrphostin B42, an inhibitor of the epithelial growth factor receptor, effectively arrested the growth of cervical carcinoma cell lines in vitro within 72 hours of application.
Methods: Flow cytometry confirmed HER-2 protein expression in cervical carcinoma cell lines (CALO and INBL). Crystal violet assay assessed HER-2 regulation, and western blot analysis determined HER-2 phosphorylation status.
Results: Tyrphostin B42 inhibited HER2 signal-regulated kinase pathway, resulting in decreased phosphorylated forms of HER2 and growth inhibition.
Scientific Field: Cancer Biology
Summary: Tyrphostin B42 attenuated trichostatin A (TSA)-induced resistance in pancreatic cancer cells.
Scientific Field: Immunology
AG-490, also known as α-Cyano-(3,4-dihydroxy)-N-benzylcinnamide, is a synthetic compound categorized as a JAK (Janus kinase) inhibitor. It specifically targets the JAK2/STAT3 signaling pathway, which is crucial in various cellular processes including proliferation, differentiation, and immune response. The molecular formula of AG-490 is C₁₇H₁₄N₂O₃, with a molecular weight of 294.3 g/mol . This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer.
Tyrphostin B42 acts as a JAK2 inhibitor. JAK2 is a protein involved in cytokine signaling, a crucial pathway for immune cell communication. Tyrphostin B42 binds to the ATP-binding pocket of JAK2, thereby preventing it from transferring phosphate groups to other proteins and halting downstream signaling cascades []. This inhibition has shown promise in regulating immune responses and potentially treating diseases associated with JAK2 dysregulation [].
AG-490's primary mechanism involves the inhibition of JAK2 phosphorylation, which subsequently affects the downstream activation of the STAT3 transcription factor. The compound does not directly inhibit the activity of these kinases but rather prevents their activation through phosphorylation. This action can lead to reduced expression of various cytokines and other proteins involved in inflammatory responses .
AG-490 exhibits significant biological activity by modulating immune responses and cellular proliferation. Studies have shown that it can induce apoptosis in various cell types, including human normal fibroblasts and hypertrophic scar fibroblasts, in a concentration-dependent manner . Additionally, AG-490 has been shown to suppress nitric oxide production in macrophages stimulated by interferon-gamma, indicating its role in anti-inflammatory processes .
AG-490 has potential applications across various fields:
Interaction studies involving AG-490 have primarily focused on its effects on various signaling pathways:
Several compounds share structural or functional similarities with AG-490. Here are some notable examples:
Compound Name | Structure Similarity | Mechanism | Unique Features |
---|---|---|---|
WHI-P154 | Similar backbone | JAK3 Inhibitor | More potent against JAK3 than AG-490 |
Tyrphostin A23 | Similar framework | Broad-spectrum tyrosine kinase inhibitor | Inhibits multiple kinases |
Ruxolitinib | Similar target | Selective JAK1/JAK2 inhibitor | Approved for myelofibrosis |
Tofacitinib | Similar target | Selective JAK1/JAK3 inhibitor | Used for rheumatoid arthritis |
AG-490 is unique due to its specific inhibition profile against JAK2/STAT3 without significantly affecting other kinases compared to these similar compounds. This specificity may contribute to its therapeutic potential with potentially fewer side effects.
Molecular docking investigations of AG-490 have revealed intricate binding patterns across multiple tyrosine kinase targets, with particular emphasis on the Janus kinase family members [4] [5]. The computational docking analyses utilizing the Tabu search algorithm in conjunction with the MMFF94 force field have demonstrated that AG-490 exhibits differential binding affinities among JAK1, JAK2, and JAK3 proteins [4] [5]. These studies have employed grid-based potential field calculations, where potential energy grids are computed at the initiation of the docking procedure to optimize computational efficiency.
The docking energy calculations for AG-490 binding to JAK2 have yielded a binding energy of -32.75 kJ/mol, positioning it as the most potent inhibitor when compared to other tyrphostin derivatives [6]. This favorable docking energy reflects the compound's ability to form stable interactions within the ATP-binding pocket of JAK2. The molecular docking studies have incorporated multiple starting conformations generated through flexible alignment procedures, with each conformation subjected to 1000 iterations using a docking box of 150×150×150 grid points with 0.15 Å spacing [6].
Comparative docking analyses have demonstrated AG-490's selectivity profile by examining its binding behavior against non-JAK2 inhibiting tyrphostins, including AG-126, AG-1295, AG-294, AG-370, AG-1112, AG-1007, AG-1478, and AG-879 [6]. The computational separation of active and inactive compounds validates the reliability of the homology models employed in these investigations. Notably, the structural similarity between AG-490 and AG-1007, where the carbonyl oxygen is replaced with a sulfur atom, results in dramatically different binding energies (−32.75 kJ/mol versus 56.52 kJ/mol, respectively), highlighting the critical importance of specific molecular interactions [6].
The Protein Alpha Shape Similarity Analysis methodology has emerged as a sophisticated computational approach for mapping protein binding sites and identifying selectivity determinants for AG-490 [6]. PASSA utilizes alpha-sphere analysis combined with Discriminant Partial Least Squares regression to identify unique protein binding site features that can be exploited for selective inhibitor design [6]. This methodology employs property Gaussians to analyze protein structures, where alpha-spheres identify potential hydrophobic and hydrophilic binding sites through the placement of dummy atoms at alpha-sphere centers [6].
The PASSA analysis of AG-490 binding to JAK2 has revealed that the compound interacts preferentially with hydrophilic regions corresponding to the hydroxyl groups, amino group, and carbonyl group of the inhibitor [6]. The regression coefficients derived from DPLS analysis demonstrate that JAK2 exhibits particular hydrophilicity compared to other protein kinases in areas proximate to these functional groups of AG-490 [6]. Conversely, regions where JAK2 displays enhanced hydrophobicity correspond effectively to the hydrophobic portions of AG-490, indicating complementary molecular recognition patterns [6].
The validation of PASSA methodology through comparison with known selective inhibitor interactions, such as STI-571 binding to Abelson kinase, has demonstrated the reliability of this approach for identifying selectivity-determining residues [6]. The ability of PASSA to correctly identify interaction sites between AG-490 and JAK2 that correspond to experimental binding data provides confidence in the method's applicability for structure-based drug design initiatives [6].
Homology modeling studies have been instrumental in constructing three-dimensional structural models of tyrosine kinase domains for Tyk2 and JAK2, given the absence of experimentally determined crystal structures for these proteins at the time of investigation [6]. The homology models were constructed using SwissModel with five template structures simultaneously, achieving sequence identities of 35-45% between the target proteins and their templates [6]. The sequence identity between the modeled domains of Tyk2 and JAK2 was determined to be 47.9%, indicating significant structural similarity while maintaining distinct binding characteristics [6].
The homology modeling procedure incorporated multiple quality assessment measures, including Model B-factor calculations that estimate model reliability based on similarity between target proteins and templates [6]. The nucleotide-binding loop and activation loop regions of both Tyk2 and JAK2 demonstrated relatively high reliability in the predicted structures, although some problematic areas with large sequence alignment gaps were identified [6]. Energy minimization protocols were employed using the AMBER94 force field with smooth non-bonded cutoffs of 10-12 Å, while maintaining fixed positions for backbone atoms in high-reliability regions [6].
The comparison of multiple homology models constructed using different single templates revealed the importance of template selection, with Cα root mean square deviations of 1.31 Å for Tyk2 models and 1.18 Å for JAK2 models [6]. The five-template approach yielded more reliable models, as evidenced by their distinct separation in DPLS analysis score plots and their ability to correctly predict AG-490 binding preferences [6]. The structural validation through WHAT_CHECK analysis confirmed the quality of the generated models, supporting their utility for subsequent molecular docking and binding analysis studies [6].
The X-ray crystallographic analysis of AG-490 and its target proteins has been limited by the absence of co-crystal structures between AG-490 and its primary targets within the Janus kinase family [7]. However, structural insights have been derived through comparative analysis with related tyrosine kinase crystal structures and the application of homology modeling approaches based on available crystallographic data [6]. The crystallographic investigation methodology has incorporated structure superpositioning techniques and structural alignment procedures to establish reliable three-dimensional models for computational analysis [6].
The crystallographic data available for related tyrosine kinases, including structures from the Protein Data Bank entries such as 1IR3, 1QPC, 1BYG, 1QCF, and 1FPU, have served as templates for understanding the structural basis of AG-490 binding [6]. These crystal structures represent various conformational states of tyrosine kinases, including both active and inactive conformations, providing insights into the conformational preferences of AG-490 binding [6]. The structural classification reveals that AG-490 preferentially binds to inactive conformations of kinases, similar to the selective inhibitor STI-571's binding to Abelson kinase [6].
Analysis of crystal structure data has revealed critical structural motifs, including the nucleotide-binding loop and the conserved DFG motif, which are essential for AG-490 recognition and binding [6]. The crystallographic investigations have identified that conformational differences between kinase templates lead to structural variations in these critical regions, influencing the specificity and selectivity profiles of AG-490 [6]. The integration of crystallographic data with computational modeling approaches has enabled the construction of reliable structural models for analyzing AG-490 binding mechanisms.
The analysis of binding site conformational changes upon AG-490 interaction has revealed significant structural rearrangements within the ATP-binding pocket of target kinases [8] [9]. These conformational modifications involve alterations in the activation loop, which is located between the conserved DFG and APE motifs and undergoes phosphorylation-dependent conformational changes [6]. The binding of AG-490 induces specific conformational adjustments that affect the accessibility of ATP and protein substrates to the active site [6].
Computational analysis has demonstrated that AG-490 binding results in conformational changes that stabilize the inactive state of the kinase, preventing the conformational transitions necessary for kinase activation [8]. The binding site conformational analysis has identified key residues that undergo significant positional changes upon AG-490 binding, including residues in the nucleotide-binding loop and the activation loop [6]. These conformational modifications contribute to the inhibitory mechanism by preventing the formation of the catalytically competent enzyme conformation.
The conformational flexibility analysis has revealed that AG-490 binding involves induced-fit mechanisms, where both the ligand and the protein undergo conformational adjustments to optimize binding interactions [8]. The dynamic nature of the binding site allows for conformational adaptations that enhance the specificity of AG-490 for particular kinase family members [10]. The analysis of conformational changes has also identified allosteric effects, where AG-490 binding at the ATP site influences distant regions of the protein structure [8].
The structural analysis of AG-490 has provided valuable insights for structure-based drug design initiatives, particularly for the development of selective tyrosine kinase inhibitors [6] [11]. The identification of unique binding site features through PASSA analysis has revealed specific residues that can be targeted for achieving selectivity toward particular kinase family members [6]. For Tyk2, the analysis has identified hydrogen acceptor and donor interactions with residues Y955, E1053, D1062, and S1063 as potential selectivity determinants [6].
The structure-based drug design implications extend to the identification of three unique hydrophobic pockets in Tyk2 that can be exploited by selective inhibitors [6]. These pockets, created by residues including V981, M978, L951, L954, and Y955, provide opportunities for designing compounds with enhanced selectivity profiles [6]. The integration of Multiple Copy Simultaneous Search results with PASSA analysis has suggested specific functional groups that could be incorporated into selective Tyk2 inhibitors [6].
The structural insights derived from AG-490 analysis have informed combinatorial library design strategies, database searching approaches, and de novo ligand design methodologies [6]. The identification of structure-activity relationships has revealed the critical importance of specific molecular features, such as the hydroxyl groups and the cyano group of AG-490, for maintaining inhibitory activity [6]. These findings provide a foundation for developing next-generation tyrphostin derivatives with improved selectivity and potency profiles [12].
Molecular dynamics simulations of AG-490 interactions with target proteins have employed sophisticated computational methodologies to investigate the dynamic behavior of protein-ligand complexes [13] [14]. The simulation protocols have utilized various force fields, including AMBER94 and MMFF94, selected based on their parameterization for protein and small molecule systems, respectively [6] [14]. The choice of force field is critical for accurate representation of intermolecular interactions, with AMBER force fields being particularly well-suited for protein simulations while MMFF94 provides superior parameters for small molecule ligands [6].
The simulation methodologies have incorporated both implicit and explicit solvent models to account for solvation effects on AG-490 binding [14]. Implicit solvent models, such as the Generalized Born model, provide computational efficiency while capturing essential solvation effects, whereas explicit solvent simulations using water models like TIP3P offer more detailed representation of solvent-mediated interactions [15]. The simulations have been conducted under physiological conditions, typically at 300 K temperature and 1 atm pressure, using NPT ensemble simulations to maintain constant temperature and pressure [15] [14].
The integration schemes employed in molecular dynamics simulations have utilized time steps of 2 fs with appropriate constraint algorithms, such as SHAKE, to maintain stable integration while allowing for efficient sampling of conformational space [14]. The electrostatic interactions have been treated using Particle Mesh Ewald methods with cutoff distances of 9.0-12.0 Å for accurate calculation of long-range interactions [15]. Periodic boundary conditions have been applied to simulate infinite systems and eliminate edge effects that could influence the binding dynamics [14].
Dynamic binding analysis through molecular dynamics simulations has revealed the temporal evolution of AG-490 interactions with target kinases, providing insights into the kinetics and thermodynamics of binding processes [15]. The analysis has examined the formation and breaking of specific intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions, throughout the simulation trajectory [15]. Root mean square deviation and root mean square fluctuation analyses have been employed to assess the structural stability of AG-490-protein complexes and identify regions of enhanced flexibility [15].
The dynamic binding analysis has utilized MM-GBSA approaches to calculate binding free energies from molecular dynamics trajectories, providing quantitative measures of binding affinity [15]. These calculations involve the extraction of frames at regular intervals from simulation trajectories and the computation of binding free energies using molecular mechanics combined with generalized Born surface area methods [15]. The binding free energy calculations have revealed the contributions of different energy components, including van der Waals interactions, electrostatic interactions, and solvation effects [15].
The analysis of residence times and binding kinetics has provided insights into the stability of AG-490-protein complexes and the mechanisms of ligand association and dissociation [15]. The dynamic binding analysis has identified critical interactions that contribute to binding affinity and selectivity, including specific hydrogen bonding patterns and hydrophobic contacts that are maintained throughout the simulation [15]. The temporal analysis of binding interactions has revealed cooperative effects and induced-fit mechanisms that contribute to the specificity of AG-490 binding [15].
The assessment of conformational flexibility and stability through molecular dynamics simulations has provided detailed insights into the dynamic behavior of AG-490 and its target proteins [16] [10]. The analysis of conformational flexibility has revealed the intrinsic motions of protein structures and the impact of AG-490 binding on protein dynamics [16]. The conformational sampling achieved through molecular dynamics simulations has identified multiple conformational states and the transitions between them [16].
The stability analysis has examined the persistence of specific conformational states and the factors that contribute to conformational stability [10]. Principal component analysis and cluster analysis techniques have been employed to identify dominant conformational states and characterize the conformational landscape of AG-490-protein complexes [16]. The analysis has revealed that AG-490 binding stabilizes specific conformational states while restricting access to others, contributing to the inhibitory mechanism [10].
The conformational flexibility analysis has identified regions of enhanced mobility that may contribute to binding specificity and selectivity [10]. The dynamic behavior of binding site residues has been characterized through fluctuation analysis, revealing the relationship between conformational flexibility and binding affinity [10]. The integration of conformational analysis with thermodynamic calculations has provided a comprehensive understanding of the factors that govern AG-490 binding and selectivity [16] [10].
Study Parameter | Specification | Application |
---|---|---|
Force Field | AMBER94, MMFF94 | Protein-ligand interaction modeling |
Solvent Model | Implicit (GB), Explicit (TIP3P) | Solvation effects simulation |
Temperature | 300 K | Physiological conditions |
Pressure | 1 atm | Standard atmospheric conditions |
Simulation Time | 100 ns (typical) | Conformational sampling |
Time Step | 2 fs | Stable numerical integration |
Ensemble | NPT | Constant temperature and pressure |
Electrostatics | Particle Mesh Ewald | Long-range interaction treatment |
Cutoff Distance | 9.0-12.0 Å | Non-bonded interaction range |
Target Protein | Binding Affinity (IC50) | Binding Mechanism | Conformational State |
---|---|---|---|
JAK2 | 25.0 μM | ATP-competitive | Inactive conformation |
JAK1 | Active (unspecified) | ATP-competitive | Variable |
JAK3 | Active (unspecified) | ATP-competitive | Variable |
EGFR | 2.0 μM | ATP-competitive | Active/Inactive |
Tyk2 | No inhibition | No binding | Not applicable |
Acute Toxic;Environmental Hazard